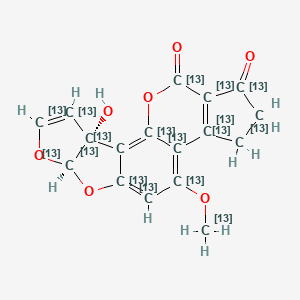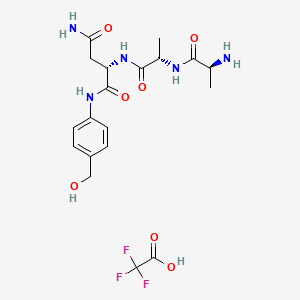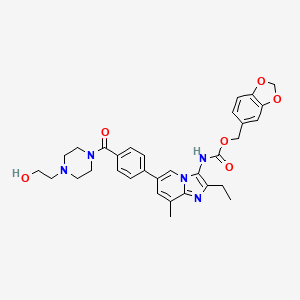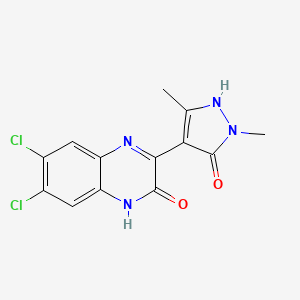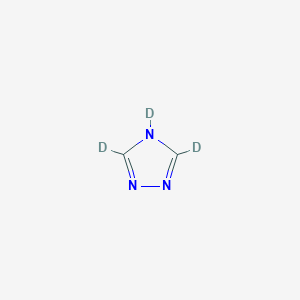
3,4,5-Trideuterio-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 83128-d3: is a deuterium-labeled version of NSC 83128. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules is often used in scientific research to trace and quantify the behavior of these molecules. This compound is primarily used in drug development and other scientific studies to understand the pharmacokinetics and dynamics of the parent compound, NSC 83128 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 83128-d3 involves the incorporation of deuterium into the parent compound, NSC 83128. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of NSC 83128-d3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and isolation, to obtain the final deuterium-labeled compound. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the incorporation of deuterium and the structural integrity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: NSC 83128-d3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize NSC 83128-d3.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, NSC 83128-d3 is used as a tracer to study reaction mechanisms and pathways. Its deuterium label allows researchers to track the movement and transformation of the compound during chemical reactions .
Biology: In biological research, NSC 83128-d3 is used to investigate metabolic pathways and enzyme interactions. The deuterium label helps in identifying and quantifying metabolites, providing insights into the compound’s biological activity .
Medicine: In medicine, NSC 83128-d3 is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent compound, NSC 83128. This information is crucial for drug development and optimization .
Industry: In the industrial sector, NSC 83128-d3 is used in the development of new materials and chemical processes. Its unique properties make it valuable for studying the behavior of compounds under various conditions .
Mecanismo De Acción
The mechanism of action of NSC 83128-d3 involves its interaction with specific molecular targets and pathways. The deuterium label does not significantly alter the compound’s behavior but allows for precise tracking and quantification. The molecular targets and pathways involved depend on the specific application and context of the research .
Comparación Con Compuestos Similares
1,2,4-Triazole: A heterocyclic compound with a similar structure to NSC 83128-d3.
1,2,4-Triazole sodium: Another derivative of 1,2,4-triazole with different properties and applications.
1,2,4-Triazole-13C2, 15N3: A labeled version of 1,2,4-triazole with carbon-13 and nitrogen-15 isotopes.
Uniqueness: NSC 83128-d3 is unique due to its deuterium label, which provides distinct advantages in tracing and quantifying the compound in various research applications. This makes it particularly valuable in studies where precise measurement and tracking are essential .
Propiedades
Fórmula molecular |
C2H3N3 |
|---|---|
Peso molecular |
72.08 g/mol |
Nombre IUPAC |
3,4,5-trideuterio-1,2,4-triazole |
InChI |
InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1D,2D/hD |
Clave InChI |
NSPMIYGKQJPBQR-ILCKQIEWSA-N |
SMILES isomérico |
[2H]C1=NN=C(N1[2H])[2H] |
SMILES canónico |
C1=NN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


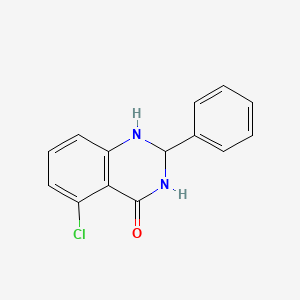
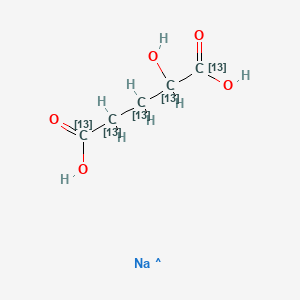
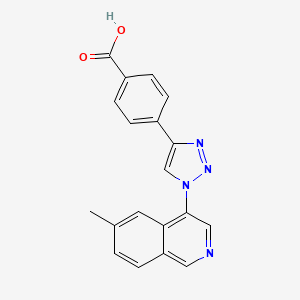
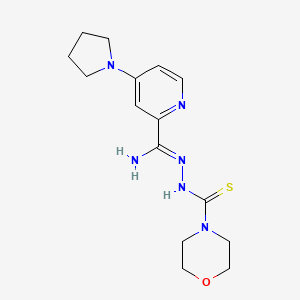

![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)
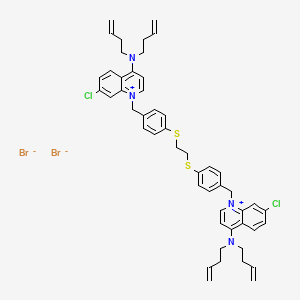
![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)

